3-(Dibromomethyl)-1,2-benzisoxazole 3-(Dibromomethyl)-1,2-benzisoxazole
Brand Name: Vulcanchem
CAS No.: 867040-02-6
VCID: VC20759478
InChI: InChI=1S/C8H5Br2NO/c9-8(10)7-5-3-1-2-4-6(5)12-11-7/h1-4,8H
SMILES: C1=CC=C2C(=C1)C(=NO2)C(Br)Br
Molecular Formula: C8H5Br2NO
Molecular Weight: 290.94 g/mol

3-(Dibromomethyl)-1,2-benzisoxazole

CAS No.: 867040-02-6

Cat. No.: VC20759478

Molecular Formula: C8H5Br2NO

Molecular Weight: 290.94 g/mol

* For research use only. Not for human or veterinary use.

3-(Dibromomethyl)-1,2-benzisoxazole - 867040-02-6

CAS No. 867040-02-6
Molecular Formula C8H5Br2NO
Molecular Weight 290.94 g/mol
IUPAC Name 3-(dibromomethyl)-1,2-benzoxazole
Standard InChI InChI=1S/C8H5Br2NO/c9-8(10)7-5-3-1-2-4-6(5)12-11-7/h1-4,8H
Standard InChI Key VAIXOPJFGVYDBK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NO2)C(Br)Br
Canonical SMILES C1=CC=C2C(=C1)C(=NO2)C(Br)Br

Overview of 3-(Dibromomethyl)-1,2-benzisoxazole

3-(Dibromomethyl)-1,2-benzisoxazole is a heterocyclic organic compound characterized by its unique structure, which includes a benzene ring fused to an isoxazole ring with two bromomethyl groups attached at the third position. Its molecular formula is C8H5Br2NOC_8H_5Br_2NO
, and it has a molar mass of 290.94 g/mol. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities.

Synthesis Methods

The synthesis of 3-(dibromomethyl)-1,2-benzisoxazole typically involves the bromination of 1,2-benzisoxazole using various reagents and conditions. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator under reflux conditions.

Table 2: Synthesis Pathways

Reaction TypeReagents/ConditionsProduct(s)
Bromomethylation1,2-benzisoxazole + NBS + AIBN3-(Dibromomethyl)-1,2-benzisoxazole
SulfamoylationThis compound + Sodium bisulfiteDerivatives of sulfamoylmethyl benzisoxazole
ChlorinationThis compound + Chlorinating agentsVarious chlorinated derivatives

Chemical Reactivity

3-(Dibromomethyl)-1,2-benzisoxazole exhibits various chemical reactivities, primarily due to the electrophilic nature of the bromomethyl groups. These groups can participate in nucleophilic substitution reactions with various nucleophiles.

Types of Reactions:

  • Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines and thiols.

  • Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Reduction: The dibromomethyl group can be reduced to a methyl group.

Common Reactants and Conditions:

  • Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

  • Oxidation: Potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Biological Activity

The biological activities of 3-(dibromomethyl)-1,2-benzisoxazole have been explored in various studies, indicating potential applications in drug development. Its derivatives have shown promise for anticonvulsant and antimicrobial properties.

Notable Findings:

  • The compound has been reported to exhibit significant antimicrobial activity.

  • Its derivatives have been investigated for their effects on central nervous system disorders.

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